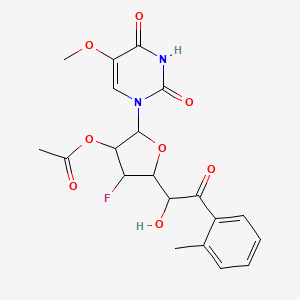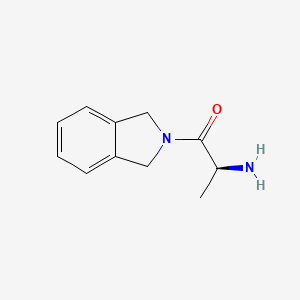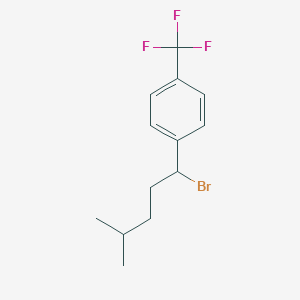
DiHexyl magnesium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DiHexyl magnesium is an organometallic compound with the molecular formula
C12H26Mg
. It is a member of the Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly notable for its reactivity and utility in various chemical transformations.Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DiHexyl magnesium can be synthesized through the reaction of magnesium metal with diHexyl bromide in an anhydrous ether solvent. The reaction typically proceeds as follows:
2C6H13Br+Mg→(C6H13)2Mg+MgBr2
This reaction requires an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity magnesium and diHexyl bromide, with stringent control over reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors equipped with efficient stirring and temperature control systems.
Analyse Chemischer Reaktionen
Types of Reactions: DiHexyl magnesium undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions:
Carbonyl Compounds: this compound reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl or aryl halides to form new carbon-carbon bonds.
Solvents: Typically, anhydrous ether or tetrahydrofuran (THF) is used as the solvent.
Major Products:
Alcohols: From reactions with carbonyl compounds.
Hydrocarbons: From coupling reactions with halides.
Wissenschaftliche Forschungsanwendungen
DiHexyl magnesium has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds, crucial in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism by which DiHexyl magnesium exerts its effects involves the nucleophilic attack of the magnesium-carbon bond on electrophilic centers in organic molecules. This typically involves the formation of a tetrahedral intermediate, followed by the elimination of the magnesium halide byproduct. The molecular targets are usually carbonyl groups, halides, and other electrophilic centers.
Vergleich Mit ähnlichen Verbindungen
- Diethyl magnesium
- Dibutyl magnesium
- Diphenyl magnesium
Comparison: DiHexyl magnesium is unique due to its longer alkyl chains, which can influence its solubility and reactivity compared to shorter-chain analogs like Diethyl magnesium and Dibutyl magnesium. The longer chains can provide steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions.
This compound stands out for its specific applications where longer alkyl chains are beneficial, such as in the synthesis of certain polymers and materials where chain length plays a crucial role in the properties of the final product.
Eigenschaften
Molekularformel |
C12H26Mg |
|---|---|
Molekulargewicht |
194.64 g/mol |
IUPAC-Name |
magnesium;hexane |
InChI |
InChI=1S/2C6H13.Mg/c2*1-3-5-6-4-2;/h2*1,3-6H2,2H3;/q2*-1;+2 |
InChI-Schlüssel |
RVOYYLUVELMWJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC[CH2-].CCCCC[CH2-].[Mg+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-](/img/structure/B12098733.png)


![4-[(2-Amino-3-hydroxypropanoyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid](/img/structure/B12098752.png)







![(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12098803.png)

![5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one](/img/structure/B12098822.png)
